molecular formula C21H22N2OS2 B2553473 (E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1798411-20-7

(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide

Cat. No. B2553473
CAS RN: 1798411-20-7
M. Wt: 382.54
InChI Key: MOXIUDMGAKHLGK-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C21H22N2OS2 and its molecular weight is 382.54. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Material Synthesis

(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide and related compounds have been explored extensively in the field of polymerization and material science. For instance, controlled radical polymerization techniques such as RAFT (Reversible Addition−Fragmentation Chain Transfer) polymerization have been employed to synthesize homopolymers and copolymers with acrylamides containing amino acid moieties, demonstrating the controlled character of polymerization through narrow polydispersity, molecular weight control, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005). Such techniques highlight the utility of these compounds in creating polymers with specific structural and physical properties for various applications.

Organic Synthesis and Chemical Reactions

Compounds structurally related to this compound have been utilized in organic synthesis, demonstrating the versatility of these molecules in constructing complex chemical structures. For example, the preparation of 1,3-selenazin-4-ones involves reactions of similar acrylamides with carbonyl compounds, leading to moderate yields of the desired products (Yokoyama, Kumata, Hatanaka, & Shiraishi, 1986). This showcases the role of such compounds in facilitating diverse chemical transformations.

Pharmaceutical and Biological Research

In the pharmaceutical realm, derivatives of this compound have been synthesized for potential biological activities. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from related compounds have been conducted, with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells being evaluated, indicating potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Advanced Material Applications

Further, the molecular engineering of organic sensitizers for solar cell applications has been explored using similar compounds. These studies involve the synthesis of novel organic sensitizers with enhanced photovoltaic performance, demonstrating the application of these molecules in renewable energy technologies (Kim et al., 2006).

properties

IUPAC Name

(E)-N-[(1-methylpyrrol-2-yl)methyl]-3-(4-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS2/c1-22-13-3-5-18(22)15-23(16-20-6-4-14-26-20)21(24)12-9-17-7-10-19(25-2)11-8-17/h3-14H,15-16H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXIUDMGAKHLGK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.